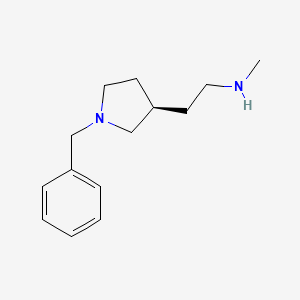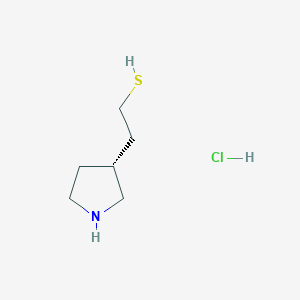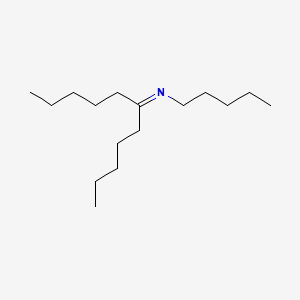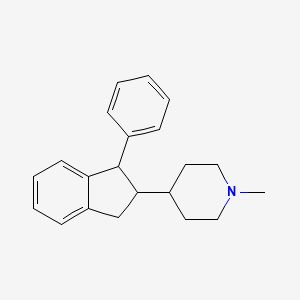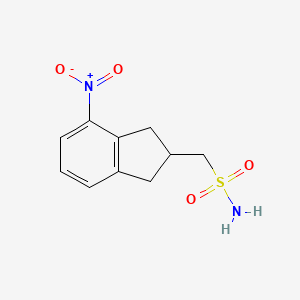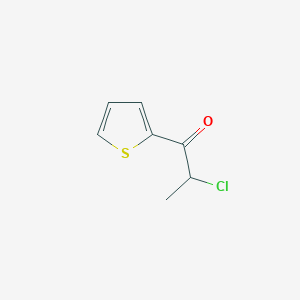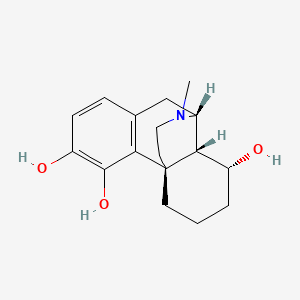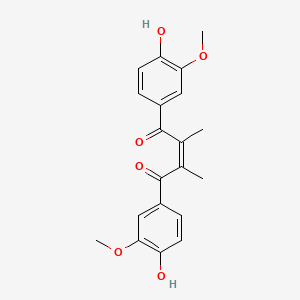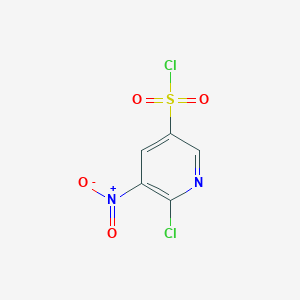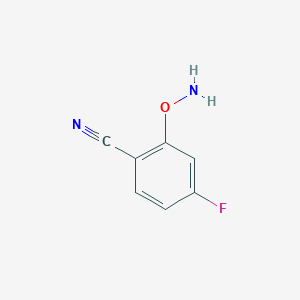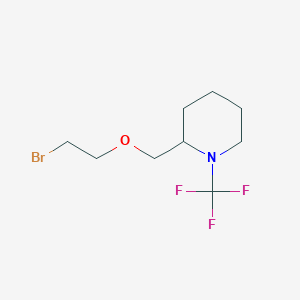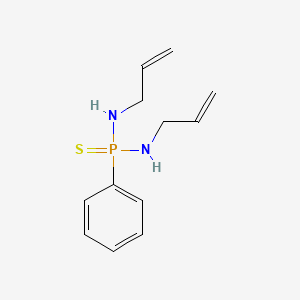
N,N'-Diallyl-P-phenylphosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diallyl-P-phenylphosphonothioic diamide is a chemical compound with the molecular formula C₁₂H₁₇N₂PS. It is also known as phenylbis(allylamino)phosphine sulfide. This compound is characterized by its unique structure, which includes a phenyl group, two allyl groups, and a phosphonothioic diamide moiety. It has a molecular weight of 252.32 g/mol and a boiling point of approximately 345.9°C at 760 mmHg .
Vorbereitungsmethoden
The synthesis of N,N’-Diallyl-P-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(S)Cl}_2 + 2 \text{H}_2\text{NCH}_2\text{CH=CH}_2 \rightarrow \text{PhP(S)(NHCH}_2\text{CH=CH}_2)_2 + 2 \text{HCl} ]
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
N,N’-Diallyl-P-phenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic diamide oxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-Diallyl-P-phenylphosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used as an additive in polymers to enhance properties such as fire retardancy and crystallization rate
Wirkmechanismus
The mechanism of action of N,N’-Diallyl-P-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The phosphonothioic group is known to participate in redox reactions, which can influence cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-Diallyl-P-phenylphosphonothioic diamide can be compared with similar compounds such as:
- Dimethyl(pentafluorophenyl)phosphine sulfide
- Diphenyl(cyclohexylamino)phosphine sulfide
- Diphenyl(amino)phosphine sulfide
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of allyl and phenyl groups in N,N’-Diallyl-P-phenylphosphonothioic diamide contributes to its distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
20491-21-8 |
|---|---|
Molekularformel |
C12H17N2PS |
Molekulargewicht |
252.32 g/mol |
IUPAC-Name |
N-[phenyl-(prop-2-enylamino)phosphinothioyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,13,14,16) |
InChI-Schlüssel |
ZIDKSHYZVSCZIT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNP(=S)(C1=CC=CC=C1)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


